molecular formula C15H16ClN3O3S2 B2397144 1-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 516453-00-2

1-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2397144
CAS No.: 516453-00-2
M. Wt: 385.88
InChI Key: CCLDHFRWGIBKDR-UHFFFAOYSA-N
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Description

1-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a thiazole moiety, and a chlorophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiazole Moiety: The thiazole ring is introduced via a condensation reaction with a suitable thiazole precursor.

    Attachment of the Chlorophenyl Sulfonyl Group: The chlorophenyl sulfonyl group is attached through a sulfonylation reaction using chlorosulfonic acid or a similar reagent.

    Final Coupling Step: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as specific temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

1-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-bromophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
  • 1-((4-methylphenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Uniqueness

1-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is unique due to the presence of the chlorophenyl sulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific research applications where these properties are advantageous.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S2/c16-12-1-3-13(4-2-12)24(21,22)19-8-5-11(6-9-19)14(20)18-15-17-7-10-23-15/h1-4,7,10-11H,5-6,8-9H2,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLDHFRWGIBKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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